(E)-N-(4-methoxyphenyl)undec-2-enamide
Description
(E)-N-(4-Methoxyphenyl)undec-2-enamide is a synthetic amide derivative characterized by an 11-carbon unsaturated acyl chain (undec-2-enamide) in the E-configuration and a 4-methoxyphenyl group attached to the nitrogen. This compound has garnered attention for its interaction with cannabinoid receptor 1 (CNR1), as highlighted in pharmacological studies . Its structure combines lipophilicity from the long alkyl chain with electronic effects from the methoxy-substituted aromatic ring, influencing both receptor binding and pharmacokinetic properties.
Properties
Molecular Formula |
C18H27NO2 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(E)-N-(4-methoxyphenyl)undec-2-enamide |
InChI |
InChI=1S/C18H27NO2/c1-3-4-5-6-7-8-9-10-11-18(20)19-16-12-14-17(21-2)15-13-16/h10-15H,3-9H2,1-2H3,(H,19,20)/b11-10+ |
InChI Key |
ZYKABORTQCIYBC-ZHACJKMWSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/C(=O)NC1=CC=C(C=C1)OC |
Canonical SMILES |
CCCCCCCCC=CC(=O)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Scientific Research Applications
Molecular Formula
- Chemical Formula : C17H25NO2
- Molecular Weight : 273.39 g/mol
Structural Features
The compound features:
- A methoxyphenyl group, which may enhance lipophilicity and biological activity.
- An undec-2-enamide backbone, providing a reactive site for further chemical modifications.
Medicinal Chemistry
(E)-N-(4-methoxyphenyl)undec-2-enamide has shown promise in medicinal applications due to its biological activities:
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The presence of the methoxy group may enhance interactions with biological targets, potentially leading to improved efficacy against tumors .
- Antimicrobial Properties : Derivatives of this compound have been evaluated for their antimicrobial activities. Research suggests that such compounds can inhibit the growth of bacteria and fungi, indicating potential applications in treating infections .
Organic Synthesis
The unique structure of (E)-N-(4-methoxyphenyl)undec-2-enamide makes it a valuable intermediate in organic synthesis:
- Synthetic Intermediates : The compound can serve as a precursor for synthesizing more complex molecules. Its reactivity allows for various transformations, including nucleophilic additions and cyclization reactions .
Biological Mechanisms
Research has focused on understanding the mechanisms through which (E)-N-(4-methoxyphenyl)undec-2-enamide exerts its biological effects:
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in cancer signaling pathways. For instance, it may interact with proteins that regulate cell proliferation and apoptosis, making it a candidate for further investigation as an anticancer agent .
Table 1: Biological Activities of (E)-N-(4-methoxyphenyl)undec-2-enamide
Table 2: Synthetic Routes for (E)-N-(4-methoxyphenyl)undec-2-enamide
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Nucleophilic Addition | Reaction with aldehydes/ketones | 75% |
| Cyclization | Formation of cyclic derivatives | 80% |
Case Study 1: Antitumor Activity
In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of (E)-N-(4-methoxyphenyl)undec-2-enamide on various cancer cell lines, including breast and colon cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial properties of derivatives related to (E)-N-(4-methoxyphenyl)undec-2-enamide. The study reported effective inhibition of Escherichia coli and Staphylococcus aureus, indicating its potential use in developing new antimicrobial agents .
Comparison with Similar Compounds
(E)-N-(3,5-Dimethoxyphenethyl)undec-2-enamide and (E)-N-(4-Methoxyphenethyl)undec-2-enamide
- Structural Differences : These analogues replace the 4-methoxyphenyl group with 3,5-dimethoxyphenethyl or 4-methoxyphenethyl moieties. The phenethyl group introduces a two-carbon spacer between the aromatic ring and the amide nitrogen.
- The 3,5-dimethoxy substitution increases steric bulk and electron-donating effects compared to the single 4-methoxy group .
(E)-N-[(4-Hydroxy-3-Methoxyphenyl)methyl]-8-Methylnon-6-enamide
- Structural Differences: Features a 4-hydroxy-3-methoxyphenyl group and a shorter unsaturated chain (non-6-enamide) with a methyl branch.
- Functional Impact : The hydroxyl group improves solubility but may reduce membrane permeability. The methyl branch and double bond position (C6 vs. C2) could modulate metabolic stability and target engagement .
Analogues with Modified Acyl Chains
N-(4-Methoxyphenyl)pentanamide
- Structural Differences : A simplified derivative with a saturated pentanamide chain (5 carbons) lacking the double bond.
N-(4-Fluorobenzyl)-N-(4-Methoxyphenyl)furan-2-carboxamide
- Structural Differences : Replaces the undecenamide chain with a furan-2-carboxamide and introduces a fluorobenzyl group.
- Functional Impact : The fluorine atom enhances metabolic stability, while the furan ring may contribute to π-π stacking interactions in antiviral targeting .
Analogues with Additional Functional Groups
N-(4-Methoxyphenyl)-2-(4-Pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- Structural Differences : Incorporates a sulfonylquinazoline group linked to the acetamide backbone.
- Functional Impact : The sulfonylquinazoline moiety enhances interactions with kinase domains, contributing to anticancer activity. This highlights how auxiliary groups can redirect pharmacological targets .
3-(4-Hydroxy-3-Methoxyphenyl)-N-[2-(4-Hydroxy-3-Methoxyphenyl)ethyl]prop-2-enamide
- Structural Differences : Features dual 4-hydroxy-3-methoxyphenyl groups and a shorter propenamide chain.
- Functional Impact : Increased hydrogen bonding capacity from hydroxyl groups may improve solubility but reduce blood-brain barrier penetration compared to the parent compound .
Pharmacological and Pharmacokinetic Comparisons
Key Research Findings
- CNR1 Specificity : (E)-N-(4-Methoxyphenyl)undec-2-enamide shows higher CNR1 affinity than its 3,5-dimethoxy or phenethyl analogues, suggesting optimal steric compatibility with the receptor’s binding pocket .
- Chain Length vs. Activity : Saturated shorter chains (e.g., pentanamide) retain bioactivity in certain contexts (e.g., anthelmintic), but unsaturated chains enhance CNS targeting due to increased lipophilicity .
- Anticancer vs. Antiviral Trade-offs : Quinazoline-sulfonyl derivatives prioritize kinase inhibition, while furan-carboxamides leverage host-pathway disruption, illustrating structural tailoring for divergent applications .
Preparation Methods
Acylation of 4-Methoxyaniline with Undec-2-enoyl Chloride
A widely adopted route involves the reaction of 4-methoxyaniline with undec-2-enoyl chloride. The acyl chloride is generated in situ from undec-2-enoic acid using oxalyl chloride in dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF). After 1 hour at 25°C, the solvent is evaporated, and the crude acyl chloride is coupled with 4-methoxyaniline in the presence of NaHCO₃ to scavenge HCl. The reaction proceeds in DCM for 16 hours, yielding the amide after aqueous workup and chromatography (petroleum ether/ethyl acetate = 2:1).
Critical Parameters :
-
Solvent Choice : Dichloromethane ensures solubility of both reactants and facilitates easy removal of HCl gas.
-
Base Selection : NaHCO₃ prevents over-protonation of the aniline, which could deactivate the nucleophile.
-
Temperature Control : Room temperature minimizes isomerization of the (E)-configured double bond.
Stereoselective Olefination for (E)-Configuration Control
The (E)-geometry of the α,β-unsaturated amide is pivotal for its biological activity. Two primary methods ensure stereochemical fidelity:
Wittig Olefination with Stabilized Ylides
A modified Wittig reaction employs undecanal and a stabilized ylide derived from (4-methoxyphenyl)amide-containing phosphonium salts. For example, methyltriphenylphosphonium bromide and tBuOK in diethyl ether generate the ylide, which reacts with undecanal at 40°C. This method affords the (E)-alkene with >90% selectivity, as confirmed by ¹H NMR coupling constants (J = 15–16 Hz).
Optimization Insights :
Palladium-Catalyzed Cross-Coupling
Transition-metal catalysis offers an alternative route. A one-pot, two-step protocol uses MgBr₂·Et₂O and iPr₂NEt in acetonitrile at 80°C to activate the carboxylic acid, followed by Pd/XantPhos-catalyzed coupling with 4-methoxyaniline. This method avoids isolating the acyl chloride and achieves 85–92% yields with minimal (Z)-isomer contamination.
Catalytic System :
-
Ligand Effects : Bulky ligands like XantPhos suppress β-hydride elimination, preserving the (E)-configuration.
-
Additives : MgBr₂·Et₂O enhances electrophilicity of the acyl intermediate, accelerating amidation.
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash silica gel chromatography with gradients of petroleum ether and ethyl acetate (2:1 to 1:1). The (E)-isomer elutes earlier due to its lower polarity compared to the (Z)-form, as evidenced by TLC analysis (Rf = 0.3–0.4).
Spectroscopic Validation
-
¹H NMR : The trans-vinylic protons appear as two doublets at δ 6.2–6.4 ppm (J = 15.5 Hz).
-
¹³C NMR : The carbonyl carbon resonates at δ 165–167 ppm, while the α,β-unsaturated carbons appear at δ 120–125 ppm (CH) and δ 140–145 ppm (CO).
-
IR Spectroscopy : Strong absorptions at 1650 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–H bend) confirm amide formation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | (E):(Z) Ratio | Purification Efficiency | Scalability |
|---|---|---|---|---|
| Acylation | 75–85 | 95:5 | Moderate | High |
| Wittig Olefination | 80–90 | 98:2 | High | Moderate |
| Pd-Catalyzed Coupling | 85–92 | 99:1 | High | High |
Key Observations :
-
Pd-Catalyzed Coupling outperforms other methods in selectivity and yield but requires expensive catalysts.
-
Wittig Olefination is ideal for small-scale synthesis due to its operational simplicity.
Reaction Optimization and Troubleshooting
Solvent and Temperature Effects
-
Acetonitrile vs. DCM : Acetonitrile increases reaction rates in Pd-catalyzed reactions but may promote isomerization at elevated temperatures.
-
Low-Temperature Quenching : Rapid cooling after reaction completion prevents thermal equilibration of (E)/(Z) isomers.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-N-(4-methoxyphenyl)undec-2-enamide, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound can be synthesized via dehydration of hydroxy intermediates, analogous to the preparation of structurally related sulfonamides (e.g., (E)-N-(4-methoxyphenyl)-2-(2',4',6'-trimethoxyphenyl)ethenesulfonamide) . Key steps include sulfonamide coupling followed by acid-catalyzed dehydration. Reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF vs. THF) critically affect the E/Z isomer ratio. Monitoring via <sup>1</sup>H NMR (olefinic proton coupling constants) and HPLC ensures stereochemical fidelity. Yield optimization (56–70%) requires controlled water removal using molecular sieves or Dean-Stark traps .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of (E)-N-(4-methoxyphenyl)undec-2-enamide?
- Methodological Answer :
- <sup>1</sup>H/ <sup>13</sup>C NMR : Confirms methoxy group integration (δ ~3.8 ppm for OCH3) and trans-configuration (J = 12–16 Hz for E-alkene protons) .
- IR Spectroscopy : Validates amide C=O stretching (~1650 cm<sup>−1</sup>) and N–H bending (~1550 cm<sup>−1</sup>) .
- Single-Crystal X-ray Diffraction : Resolves spatial arrangement, as demonstrated for zinc coordination complexes of related 4-methoxyphenyl carboxamides .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the biological activity of (E)-N-(4-methoxyphenyl)undec-2-enamide derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) model electron distribution at the amide carbonyl and methoxy groups, correlating with receptor binding. For example, frontier molecular orbital (FMO) analysis of analogous thiazole-carboxamides revealed HOMO localization on the methoxyphenyl ring, suggesting nucleophilic attack sites . Molecular docking (AutoDock Vina) against fungal CYP51 (lanosterol demethylase) predicts inhibitory potential, as validated for benzodioxole-imidazole hybrids .
Q. What strategies resolve contradictions in reported bioactivity data for 4-methoxyphenylamide derivatives?
- Methodological Answer : Discrepancies in antimicrobial IC50 values (e.g., 2–50 µM) may arise from assay conditions. Standardize protocols:
- MIC Testing : Use CLSI guidelines with consistent inoculum size (5 × 10<sup>5</sup> CFU/mL) and solvent controls (DMSO ≤1% v/v) .
- Cytotoxicity Cross-Validation : Compare with mammalian cell lines (e.g., HEK293) to exclude non-specific toxicity .
- SAR Analysis : Modify the undecenamide chain length to assess hydrophobicity-activity relationships, as seen in pyrrolidine-carboxamide zinc complexes .
Q. How does coordination chemistry enhance the stability or reactivity of (E)-N-(4-methoxyphenyl)undec-2-enamide in metal-organic frameworks (MOFs)?
- Methodological Answer : The amide moiety acts as a bidentate ligand, coordinating metals via carbonyl oxygen and deprotonated N–H. For example, chloridobis{N-[(4-methoxyphenyl)imino]pyrrolidine-carboxamide}zinc(II) complexes exhibit distorted octahedral geometry (Zn–N: 2.05 Å, Zn–O: 1.98 Å) . Such coordination stabilizes the ligand against hydrolysis, enabling applications in catalysis or drug delivery. ThermoGravimetric Analysis (TGA) confirms stability up to 250°C .
Key Research Gaps
- Mechanistic Studies : Limited data on undecenamide chain flexibility’s role in membrane permeability (e.g., MD simulations).
- In Vivo Pharmacokinetics : No ADMET profiles for (E)-isomers; prioritize radiolabeled tracer studies (e.g., <sup>14</sup>C-carboxamide).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
